Losartan Impurity D

Description

Significance of Impurity Profiling in Pharmaceutical Development and Quality Control

Impurity profiling is the comprehensive process of identifying, structurally elucidating, and quantifying impurities within a pharmaceutical compound. rjpdft.comveeprho.com This practice is of paramount importance for several reasons:

Safety and Efficacy: The primary goal of impurity profiling is to ensure patient safety. researchgate.net Unidentified or poorly controlled impurities can have their own pharmacological or toxicological effects, potentially altering the safety and efficacy profile of the drug product. veeprho.comwisdomlib.org

Stability Assessment: Identifying potential degradation pathways and the resulting products is crucial for establishing appropriate storage conditions and determining the shelf life of a drug. globalpharmatek.com

Process Optimization: Understanding how and when impurities are formed provides valuable insights that can be used to refine and optimize the synthetic route or manufacturing process, leading to a purer and higher-quality final product. globalpharmatek.com

Regulatory Compliance: Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate thorough impurity profiling data for drug approval. rjpdft.comglobalpharmatek.com Adherence to established guidelines is a prerequisite for market authorization.

Structure

3D Structure

Properties

Molecular Formula |

C41H41ClN6O |

|---|---|

Molecular Weight |

669.3 g/mol |

IUPAC Name |

5-[2-[4-[[2-butyl-5-chloro-4-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine |

InChI |

InChI=1S/C41H41ClN6O/c1-2-3-23-38-43-37(29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34)39(42)48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40/h4-22,24-27,40,44-47H,2-3,23,28-29H2,1H3 |

InChI Key |

ZANBPMZRLZFCGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4NNNN4)Cl)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Losartan Impurity D O Trityl Losartan : Specific Academic Investigations

Structural Characterization and Elucidation of Losartan (B1675146) Impurity D

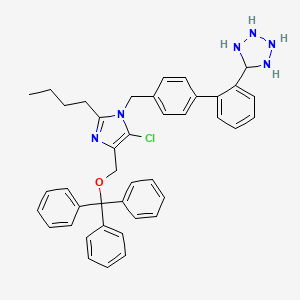

The definitive structure of Losartan Impurity D has been elucidated through comprehensive spectroscopic analysis. It is an O-alkylated derivative of Losartan, where the primary alcohol functional group on the imidazole ring is converted into a trityl ether. The systematic IUPAC name for this compound is (2-Butyl-4-chloro-1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)(triphenyl)methanol. researchgate.nettsijournals.com

The structural assignment was confirmed by comparing the spectral data of the isolated impurity with that of a synthesized reference standard. asianpubs.orgresearchgate.net Mass spectrometry confirms the molecular weight, with a protonated molecular ion observed at m/z 665.2. tsijournals.com The key difference from the parent drug, Losartan, is the presence of the large trityl group (C(C₆H₅)₃) attached to the oxygen of the hydroxymethyl side chain. This structural feature is confirmed by various spectroscopic techniques as detailed in the analytical methodologies section.

Synthetic Pathways and Formation Mechanisms of this compound during Losartan Production

Understanding the genesis of impurities is critical for controlling the quality of active pharmaceutical ingredients (APIs). Research has identified this compound as an impurity directly related to the manufacturing process of Losartan.

This compound has been identified in production batches of Losartan Potassium, with high-performance liquid chromatography (HPLC) methods detecting it at levels ranging from 0.05% to 0.15%. asianpubs.org Its presence is linked to specific steps and reagents used in the synthesis, classifying it as a process-related impurity rather than a degradation product. asianpubs.orgresearchgate.net The control of this impurity is essential to meet the stringent purity requirements set by regulatory bodies.

The formation of this compound is attributed to a side reaction involving key intermediates and reagents. One documented synthetic route for preparing the impurity standard involves the reaction of N-trityl losartan with trityl chloride in a solvent such as toluene. researchgate.net Another study reports its synthesis by treating Losartan with 10% hydrochloric acid and trityl chloride. tsijournals.com

Analytical Methodologies for this compound Quantification

To ensure the quality and safety of Losartan Potassium, robust analytical methods are required for the detection and quantification of impurities like this compound. Chromatographic and spectroscopic techniques are the primary tools used for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for separating Losartan from its related impurities. asianpubs.orgingentaconnect.com Specific methods have been developed that can effectively resolve this compound from the main API peak and other impurities. asianpubs.org Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, particularly for the initial identification and structural confirmation of impurities based on their mass-to-charge ratio. asianpubs.orgresearchgate.net

The table below summarizes typical parameters used in HPLC methods for the analysis of this compound.

| Parameter | Method 1 asianpubs.org | Method 2 ingentaconnect.com |

| Column | Nucleosil C18 (250 x 4.6 mm, 5 µm) | ACCHROM ODS-C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02 M KH₂PO₄ and Acetonitrile (B52724) (750:250 v/v), pH 2.5 | Gradient elution with Acetonitrile and 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Column Temp. | Not Specified | 35 °C |

Once isolated, spectroscopic techniques are used to unequivocally confirm the structure of this compound. These methods provide detailed information about the molecule's connectivity and functional groups. The data collected is crucial for validating the identity of the impurity peak observed in chromatograms. researchgate.nettsijournals.com

The following table presents key spectroscopic data used for the structural confirmation of this compound.

| Spectroscopic Technique | Observed Data and Interpretation researchgate.nettsijournals.com |

| Mass Spectrometry (MS) | Protonated molecular ion [M+H]⁺ at m/z 665.2, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Shows the disappearance of the characteristic broad -OH stretching band of the parent molecule (around 3500-3600 cm⁻¹), indicating the modification of the hydroxyl group. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Shows characteristic signals for the butyl chain protons (0.82-2.56 ppm), aromatic protons (6.79-7.80 ppm), and methylene bridge protons (3.88 and 5.02 ppm). Crucially, it lacks the signal for the hydroxyl proton and shows signals corresponding to the trityl group integrated with the aromatic region. |

Strategies for Control and Mitigation of this compound Levels in Active Pharmaceutical Ingredient (API)

The control of process-related impurities is a critical aspect of Active Pharmaceutical Ingredient (API) manufacturing, ensuring the quality, safety, and efficacy of the final drug product. This compound, also known as o-Trityl Losartan, is a significant process-related impurity formed during the synthesis of Losartan. Its chemical name is 2-n-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl)-4-yl]-5-triphenyl methoxy methyl-1H-imidazole. asianpubs.orgresearchgate.net Effective control and mitigation of this impurity require a multi-faceted approach encompassing synthetic process optimization, robust purification techniques, and stringent analytical monitoring.

The formation of this compound is intrinsically linked to the deprotection of trityl losartan, a key intermediate in the manufacturing process. During this step, which often employs potassium hydroxide in methanol (B129727), a byproduct—triphenyl methyl ether—can be generated. asianpubs.org This reactive byproduct can subsequently react with the primary alcohol group of the imidazole moiety of a losartan molecule, leading to the formation of the o-Trityl Losartan impurity. asianpubs.org Levels of this impurity have been observed to be greater than 0.05% in the final drug substance. asianpubs.org

Strategies to control and mitigate the levels of this compound are focused on understanding and controlling its formation mechanism and implementing effective removal techniques. These strategies can be broadly categorized into synthetic process controls and downstream purification methods.

Synthetic Process Control

Controlling the formation of Impurity D at its source is the most effective strategy. This involves careful optimization of the deprotection step of trityl losartan. Key parameters that influence the generation of byproducts and subsequent impurity formation include the choice of reagents, solvent system, reaction temperature, and reaction time.

Reagent and Solvent Selection: The use of potassium hydroxide in methanol is a known route to the formation of the triphenyl methyl ether byproduct. asianpubs.org Investigating alternative deprotection methods or solvent systems that minimize the generation of this reactive intermediate is a primary control strategy. For instance, exploring different bases or acid-catalyzed deprotection conditions could alter the reaction pathway and suppress the formation of Impurity D.

Parameter Optimization: Tightly controlling reaction parameters is crucial. This includes maintaining the optimal temperature to ensure the deprotection reaction proceeds efficiently without promoting side reactions. The concentration of reactants and the duration of the reaction must also be optimized to maximize the yield of Losartan while minimizing the formation of Impurity D and other related substances.

Downstream Purification Processes

Even with an optimized synthetic process, trace amounts of impurities may persist. Therefore, robust purification methods are essential to reduce the levels of this compound in the final API to within acceptable limits.

Crystallization: Crystallization is a powerful technique for purifying APIs. The solubility characteristics of Losartan and this compound are different, which can be exploited during crystallization. By carefully selecting the solvent system, temperature profile, and seeding strategy, the Losartan API can be selectively crystallized, leaving Impurity D and other impurities in the mother liquor. Multiple recrystallization steps may be employed to achieve the desired level of purity.

Salt Formation and Purification: Converting the Losartan free acid into a salt, such as Losartan Potassium, is a standard part of the manufacturing process and also serves as a critical purification step. google.com The process of forming the potassium salt and subsequent isolation can significantly reduce the levels of process-related impurities. google.com Patents describe processes for purifying Losartan via the formation of intermediate sodium or potassium salts, which have proven effective in yielding high-purity API suitable for pharmaceutical use. google.com

Chromatographic Purification: While not typically the primary method for bulk API production due to cost and scale, chromatographic techniques can be used to remove stubborn impurities. Preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate and remove impurities, although this is more common during the development and characterization phases. researchgate.net

The following tables summarize analytical findings related to this compound and outline the primary strategies for its control.

| Parameter | Finding | Source |

| Impurity Identity | 2-n-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl)-4-yl]-5-triphenyl methoxy methyl-1H-imidazole | asianpubs.orgresearchgate.net |

| Common Name | This compound; o-Trityl Losartan | asianpubs.orgresearchgate.net |

| Formation Route | Reaction of triphenyl methyl ether (a byproduct of trityl losartan deprotection) with the alcohol group of losartan. | asianpubs.org |

| Detection Method | High-Performance Liquid Chromatography (HPLC) | asianpubs.orgresearchgate.net |

| Observed Levels | Detected at levels greater than 0.05% in the drug substance. | asianpubs.org |

| Strategy | Rationale and Approach |

| Synthetic Process Optimization | Objective: Minimize the formation of Impurity D during the chemical synthesis. Approach: • Optimize the deprotection conditions of trityl losartan (e.g., temperature, reaction time). • Evaluate alternative reagents and solvent systems to avoid the formation of the triphenyl methyl ether byproduct. |

| Purification via Crystallization | Objective: Remove Impurity D from the crude Losartan API. Approach: • Develop a robust crystallization process using a solvent system that maximizes the differential solubility between Losartan and Impurity D. • Employ multiple recrystallization steps as needed to meet purity specifications. |

| Purification via Salt Formation | Objective: Enhance purity during the conversion to the final salt form. Approach: • Optimize the conditions for forming Losartan Potassium to selectively precipitate the API salt, leaving impurities in the solution. google.com |

| Analytical Monitoring | Objective: Ensure the final API meets predefined quality standards. Approach: • Utilize validated analytical methods, such as HPLC, to accurately quantify the levels of this compound in every batch. asianpubs.orgresearchgate.net • Establish strict specification limits for Impurity D in the final API based on regulatory guidelines. |

By implementing a comprehensive control strategy that combines process optimization, effective purification, and rigorous analytical testing, manufacturers can consistently produce Losartan API that meets the high-purity standards required for pharmaceutical use.

N Nitroso Impurities in Losartan: a Broader Research Focus and Regulatory Concern

Overview of N-Nitrosamine Contamination in Sartan Pharmaceuticals

The discovery of N-nitrosamine impurities in sartan medications in mid-2018 marked a significant event for global pharmaceutical regulators and manufacturers. europa.eueuropa.eu This class of drugs, known as angiotensin II receptor blockers (ARBs), is widely prescribed for managing hypertension and heart failure. koreascience.kr The initial detection of N-nitrosodimethylamine (NDMA) in valsartan (B143634) products from a specific manufacturer triggered a series of regulatory actions, including product recalls and comprehensive investigations across the European Union and by the U.S. Food and Drug Administration (FDA). jpsbr.orgpharmaexcipients.com These investigations soon revealed that the contamination was not an isolated incident, affecting other sartan drugs like losartan (B1675146) and irbesartan, and involving additional nitrosamine (B1359907) impurities. nih.govamazonaws.com

The presence of these impurities was unexpected, as they are not byproducts of the intended synthesis pathways for sartan active pharmaceutical ingredients (APIs). koreascience.kr It became apparent that certain changes in manufacturing processes, implemented by some companies, inadvertently created the conditions necessary for the formation of N-nitrosamines. jpsbr.orgdcatvci.org The issue highlighted potential gaps in the oversight of API manufacturing processes and the importance of evaluating the potential for unexpected, harmful impurities to form. europa.eu In response, regulatory bodies like the European Medicines Agency (EMA) mandated a review of all sartan medicines and implemented stringent new manufacturing requirements to prevent the formation of these contaminants. dcatvci.orgaifa.gov.it While the risk to patients from the low levels of nitrosamines found in the majority of tested medicines was deemed to be very low, the incident prompted a global re-evaluation of pharmaceutical manufacturing and quality control processes to safeguard public health. europa.eueuropa.eu

Common N-Nitrosamine Impurities Identified in Losartan Products (e.g., NDMA, NDEA, NMBA)

Following the initial discovery in valsartan, investigations expanded to other sartan medications, including losartan, revealing the presence of several N-nitrosamine impurities. amazonaws.com The most frequently identified of these are N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). jpsbr.orgnih.gov Subsequently, another impurity, N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), was also detected in certain losartan products, leading to further recalls. fda.govpharmacytimes.comhsa.gov.sg

These compounds are considered small molecule impurities that can form during the drug's manufacturing process under specific conditions. pharmaexcipients.comacs.org Regulatory agencies have developed and validated sensitive analytical methods, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to detect and quantify these impurities at very low levels in both the drug substance and the final drug product. koreascience.krlcms.cz The detection of these specific nitrosamines prompted regulators to set strict, temporary limits on their acceptable daily intake to ensure patient safety while manufacturers worked to eliminate the sources of contamination. dcatvci.org

| Impurity Name | Abbreviation | Commonly Found In |

|---|---|---|

| N-Nitrosodimethylamine | NDMA | Valsartan, Losartan, Irbesartan |

| N-Nitrosodiethylamine | NDEA | Valsartan, Losartan, Irbesartan |

| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | Losartan |

N-Nitroso Losartan as a Specific Losartan Derivative

Beyond the small, volatile nitrosamines like NDMA and NDEA, another type of impurity of concern is the N-nitroso derivative of the drug substance itself. N-Nitroso Losartan is a compound formed when the secondary amine group within the losartan molecule undergoes nitrosation. veeprho.com Its chemical name is (2-butyl-4-chloro-1-((2'-(2-nitroso-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol. veeprho.comallmpus.com

This impurity is structurally similar to the parent drug, losartan, but contains a nitroso (N=O) group. synzeal.com The formation of such drug-substance-related impurities (NDSRIs) presents a unique challenge, as they can potentially be generated during the manufacturing process or even during the product's shelf life under certain storage conditions. pharmaexcipients.comacs.org N-Nitroso Losartan is used as a reference material in analytical testing to develop and validate methods for its detection and quantification in losartan products, ensuring they meet stringent regulatory safety standards. veeprho.com

Classification of N-Nitrosamines as Genotoxic Impurities and Probable Human Carcinogens

N-nitrosamines are classified as a "cohort of concern" due to their high mutagenic potency. europa.eu The International Agency for Research on Cancer (IARC) categorizes compounds like NDMA and NDEA as Group 2A, meaning they are "probably carcinogenic to humans". rni-consulting.comnih.gov This classification is based on extensive evidence of carcinogenicity in animal studies. europa.euresearchgate.net Other nitrosamines fall under Group 2B, "possibly carcinogenic to humans". koreascience.kr

These impurities are considered genotoxic because they can damage DNA after metabolic activation in the body, which can lead to mutations and potentially cancer with long-term exposure. rni-consulting.comnih.gov The mechanism involves enzymes, primarily Cytochrome P450, which metabolize the nitrosamines into reactive electrophilic species that can then alkylate DNA. nih.gov Due to this serious toxicological profile, international guidelines, such as ICH M7(R1), classify nitrosamines as Class 1 impurities, which are known mutagenic carcinogens that need to be controlled at or below a compound-specific acceptable intake limit. eurofins.dk The discovery of these impurities in widely used medicines underscored the critical need for rigorous control of genotoxic substances in pharmaceutical products. pharmaexcipients.com

Mechanisms of N-Nitroso Impurity Formation in Losartan Manufacturing and Storage

The formation of N-nitrosamine impurities in sartan pharmaceuticals is not a result of the intended synthesis but rather an unintended consequence of specific chemical reactions occurring under certain process conditions. koreascience.kr The fundamental mechanism involves the reaction between a nitrosatable amine (a secondary or tertiary amine) and a nitrosating agent. pharmaexcipients.comacs.org This reaction is influenced by several factors, including the pH, temperature, and the presence of specific reagents and solvents used in the manufacturing process of sartans that contain a tetrazole ring structure, such as losartan. dcatvci.orgaifa.gov.it Regulatory investigations have identified several key root causes, including the use of certain solvents that can degrade to form amines, the introduction of nitrosating agents like nitrites, and cross-contamination from recycled materials or equipment. europa.eupharmtech.com

Nitrosation Reactions Involving Amines and Nitrosating Agents (e.g., Nitrites)

The core chemical reaction responsible for the formation of N-nitrosamines is nitrosation. researchgate.net This reaction typically requires a source of secondary or tertiary amines and a nitrosating agent. nih.gov In the synthesis of sartans, secondary amines like dimethylamine (B145610) (DMA) or diethylamine (B46881) (DEA) can be present as impurities or degradation products from solvents. aifa.gov.itpharmtech.com

The most common nitrosating agent is nitrous acid (HNO₂), which is often formed in situ from a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), under acidic conditions. researchgate.netrjpn.org Sodium nitrite is sometimes used in the sartan synthesis process to quench residual, and potentially explosive, azide (B81097) compounds used in the formation of the tetrazole ring. researchgate.netyoutube.com If residual amines and nitrites are present together in the reaction mixture, especially under acidic conditions, they can react to form N-nitrosamines like NDMA and NDEA. nih.govpharmtech.com The reaction proceeds as the nitrite ion is protonated to form nitrous acid, which can then react with the amine to yield the corresponding nitrosamine. nih.govyoutube.com

Role of Solvents, Reagents, and Contaminated Raw Materials

The specific materials used in the manufacturing process play a critical role in the formation of nitrosamine impurities. jpsbr.org Several sources have been identified as key contributors:

Solvents: Aprotic polar solvents, such as N,N-dimethylformamide (DMF), are commonly used in sartan synthesis. koreascience.kr DMF can degrade under certain conditions to form dimethylamine (DMA), a secondary amine precursor for NDMA. researchgate.netrjpn.org If sodium nitrite is used in a process step involving DMF, the conditions for NDMA formation are met. pharmtech.com

Reagents: The use of sodium nitrite (NaNO₂) as a quenching agent to destroy excess azide is a primary source of the nitrosating agent. europa.euresearchgate.net In some cases, this reagent was not properly documented in the manufacturing process descriptions submitted to regulators. europa.eupharmtech.com

Contaminated Raw Materials and Cross-Contamination: The use of recycled solvents, reagents, or catalysts sourced from third-party suppliers has been identified as a potential route for introducing nitrosamines or their precursors into the manufacturing process. europa.eupharmtech.com If these recycled materials are contaminated, they can carry the impurities into subsequent batches. Furthermore, inadequate cleaning of manufacturing equipment in multi-purpose facilities can lead to cross-contamination between different production lines. pharmtech.com

Regulatory reviews concluded that the combination of these factors, particularly the use of solvents like DMF together with sodium nitrite, was a primary cause of N-nitrosamine formation during the manufacture of sartan APIs. europa.eu

Influence of Manufacturing Process Parameters (e.g., Temperature, pH, Reaction Time)

The formation of N-nitroso impurities during the manufacturing of active pharmaceutical ingredients (APIs) like losartan is a complex process influenced by several critical parameters. Specific chemicals and reaction conditions are prime contributors to the generation of these impurities. fda.gov The synthesis of sartans that feature a tetrazole ring, such as losartan, is particularly susceptible to nitrosamine contamination. nih.govbiotech-asia.org

Key factors in the manufacturing process that can influence the formation of N-nitroso impurities include:

Reaction Conditions : The presence of secondary, tertiary, or quaternary amines along with nitrite salts under acidic conditions (generally pH ≤ 3) can lead to the formation of nitrosamines. shimadzu.comaifa.gov.it Under these conditions, the nitrite salts can form nitrous acid, which then reacts with the amines. shimadzu.com

Source of Reagents and Solvents : The use of certain solvents, reagents, and raw materials is a primary risk factor. For instance, N,N-dimethylformamide (DMF) can contain dimethylamine (DMA) as a residual contaminant, which is a precursor to N-nitrosodimethylamine (NDMA). nih.govbiotech-asia.org Similarly, the use of triethylamine (B128534) (TEA) in losartan synthesis may introduce diethylamine (DEA), a precursor to N-nitrosodiethylamine (NDEA). biotech-asia.org The reuse of materials, such as solvents, can also contribute to the presence of these impurities. fda.gov

Cross-Contamination : Contamination from shared manufacturing facilities and equipment is another potential source. shimadzu.com

Quenching Process : The use of nitrous acid in quenching processes during synthesis can also lead to the formation of nitrosamines. shimadzu.com

Packaging Process : Even the final stages of manufacturing, such as packaging, can pose a risk. The heat-sealing process for blisters with lidding foil containing nitrocellulose can thermally generate nitrogen oxides, which may contribute to nitrosamine formation. aifa.gov.itmfd.org.mk

Degradation Pathways and Storage Conditions Leading to Nitrosamine Formation

Beyond the initial manufacturing process, the degradation of the drug substance and product over time can also lead to the formation of N-nitroso impurities. Storage conditions play a crucial role in this degradation.

Degradation of API : Vulnerable amines can be formed through the degradation of the active pharmaceutical ingredient itself, for example, through hydrolysis during formulation or storage. aifa.gov.it Ranitidine, for example, has been shown to have NDMA levels that can increase over time, particularly at higher temperatures. biotech-asia.org

Influence of Storage Conditions : Inappropriate storage conditions, such as elevated temperature and humidity, can increase the concentration of nitrosamine impurities over the product's shelf life. aifa.gov.itlcms.cz While a risk analysis for Losartan film-coated tablets suggested a low risk of formation during its shelf life, the potential for degradation-induced formation remains a general concern for all pharmaceuticals. mfd.org.mk

Oxidation : The oxidation of functional groups like hydrazine (B178648) or other amines present in the active substances or their impurities is another pathway. This can occur during both manufacturing and storage, with potential oxidants including oxygen and peroxides, which are common impurities in some excipients. aifa.gov.it

Advanced Analytical Methodologies for N-Nitroso Impurities in Losartan

The need to detect and quantify trace levels of N-nitroso impurities has driven the development of highly sensitive and specific analytical methods. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have published various methods to ensure the safety of pharmaceutical products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid chromatography coupled with mass spectrometry is a cornerstone for the analysis of N-nitroso impurities in losartan and other pharmaceuticals.

LC-MS/MS : This technique offers high sensitivity and selectivity. Methods have been developed for the simultaneous determination of multiple nitrosamine impurities in various sartan drugs, including losartan. nih.gov Triple quadrupole mass spectrometers are frequently used, often with atmospheric pressure chemical ionization (APCI), which has shown better sensitivity for these compounds compared to electrospray ionization (ESI). lcms.cznih.govnih.gov The use of multiple reaction monitoring (MRM) allows for precise quantification. lcms.cz

LC-HRMS : Liquid chromatography with high-resolution mass spectrometry provides accurate mass measurements, which helps in identifying and quantifying impurities with a high degree of confidence, even in complex matrices. nih.govthermofisher.com The FDA has published LC-HRMS methods for the analysis of eight different N-nitrosamine impurities in several drugs, including losartan. nih.gov

A typical LC-MS/MS method for nitrosamine analysis in sartans involves chromatographic separation on a C18 or similar column with a mobile phase gradient of water and methanol (B129727) or acetonitrile (B52724), often containing a small percentage of formic acid to improve ionization. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS, Headspace GC-MS)

Gas chromatography-based methods are also widely used, particularly for volatile nitrosamines.

GC-MS/MS : This technique provides excellent sensitivity and selectivity for the analysis of nitrosamines. researchgate.net

Headspace GC-MS : Headspace injection is a simple and effective sample preparation technique that minimizes contamination of the mass spectrometer from the sample matrix. acs.orgbohrium.com It is particularly well-suited for the analysis of volatile nitrosamines in APIs like losartan potassium. acs.orgresearchgate.net Methods have been developed for the simultaneous determination of several nitrosamines using this approach. acs.orgbohrium.com

These GC-MS methods often utilize electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. researchgate.netacs.org

Sample Preparation Techniques for Trace Analysis (e.g., SPE, LLE)

Effective sample preparation is critical for achieving the low detection limits required for N-nitroso impurity analysis.

Solid Phase Extraction (SPE) : SPE is used to clean up and concentrate the sample before analysis. For polar analytes like nitrosamines, traditional SPE might be challenging. However, specialized materials like activated carbon have been successfully used for the extraction of nitrosamines from a losartan drug substance. windows.netphenomenex.com

Liquid-Liquid Extraction (LLE) : LLE is another common technique for sample preparation.

Simple Dilution and Filtration : For many LC-MS/MS and GC-MS methods, a simple "dilute and shoot" approach is sufficient. This typically involves dissolving the sample in a suitable solvent, followed by centrifugation and filtration through a 0.22 or 0.45 µm filter before injection into the analytical instrument. lcms.cznih.gov This streamlined process reduces analysis time, which is advantageous for routine quality control. nih.govnih.gov

Method Validation Parameters for N-Nitrosamine Quantification (e.g., LOQ, LOD, Linearity, Accuracy, Precision, Specificity)

Validation of analytical methods is essential to ensure they are suitable for their intended purpose. This involves assessing several key parameters as per guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netbohrium.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These parameters define the sensitivity of the method. For N-nitroso impurities, methods must be sensitive enough to quantify them at or below the acceptable intake limits set by regulatory agencies. For instance, LC-MS/MS methods have achieved LOQs as low as 0.5 ng/mL (0.005 ppm) for several nitrosamines in losartan. lcms.cz Headspace GC-MS methods have reported LOQs of 25 ppb for NDMA and NDEA. bohrium.comresearchgate.net

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. Linearity is typically demonstrated over a range of concentrations, with a correlation coefficient (R²) greater than 0.99 being a common acceptance criterion. lcms.cznih.gov

Accuracy : Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies, with acceptance criteria typically between 80% and 120%. nih.govnih.gov

Precision : Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often being less than 15% or 20%. shimadzu.combohrium.com

Specificity : Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. In the context of nitrosamine analysis, this means ensuring that there are no interfering peaks from the drug substance or other impurities at the retention time of the target nitrosamines. nih.gov

The following tables summarize some of the reported validation parameters for the analysis of N-nitroso impurities in losartan and other sartans.

Table 1: LC-MS/MS Method Validation Parameters

| Analyte | Linearity Range | R² | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|

| NDMA | 0.5–100 ng/mL | >0.997 | 0.5 ng/mL | <21% | <10% | lcms.cz |

| NDEA | 0.5–100 ng/mL | >0.997 | 0.5 ng/mL | <21% | <10% | lcms.cz |

| NMBA | 1–100 ng/mL | >0.997 | 0.5 ng/mL | <21% | <10% | lcms.cz |

| Multiple Nitrosamines | 0.4-1.1 ng/mL | >0.99 | 0.4 ng/mL | 80-120% | N/A | nih.gov |

| Six Nitrosamines | 0.003-0.045 ppm | >0.999 | <0.003 ppm | 80-120% | N/A | nih.gov |

Table 2: GC-MS Method Validation Parameters

| Analyte | Linearity Range | R² | LOQ | Accuracy (% Difference) | Precision (%CV) | Reference |

|---|---|---|---|---|---|---|

| NDMA | 25-5000 ng/mL | N/A | 25 ppb | -7.04% to 7.25% | ≤11.5 | bohrium.comresearchgate.net |

| NDEA | 25-5000 ng/mL | N/A | 25 ppb | -7.04% to 7.25% | ≤11.5 | bohrium.comresearchgate.net |

| DIPNA | 25-5000 ng/mL | N/A | 50 ppb | -7.04% to 7.25% | ≤11.5 | bohrium.comresearchgate.net |

| EIPNA | 25-5000 ng/mL | N/A | 50 ppb | -7.04% to 7.25% | ≤11.5 | bohrium.comresearchgate.net |

| 13 Nitrosamines | 1-50 ng/mL | N/A | 50-250 ng/g | 91.4-104.8% | N/A | researchgate.net |

Regulatory Science and Pharmacopoeial Perspectives on Losartan Impurities

Global Regulatory Responses to Nitrosamine (B1359907) Contamination in Losartan (B1675146) and Other Sartans

The detection of N-nitrosodimethylamine (NDMA) in valsartan (B143634) in 2018 triggered a worldwide investigation into the presence of nitrosamine impurities in angiotensin II receptor blockers (ARBs). facetlifesciences.comnih.gov This probe quickly expanded to include other sartans like losartan and irbesartan, uncovering additional impurities such as N-nitrosodiethylamine (NDEA) and N-Nitroso-N-methyl-4-aminobutyric acid (NMBA). biopharmadive.comnih.govmedscape.com

Key Regulatory Agencies and Their Actions:

U.S. Food and Drug Administration (FDA): The FDA has been at the forefront of the response, issuing numerous updates and guidance documents. fda.gov In September 2024, the FDA released a revised guidance, "Control of Nitrosamine Impurities in Human Drugs," which distinguishes between small-molecule nitrosamines and nitrosamine drug substance-related impurities (NDSRIs). khlaw.compharmtech.com The agency has established acceptable intake (AI) limits for various nitrosamines and mandated that manufacturers conduct risk assessments and confirmatory testing. khlaw.comraps.org If testing reveals nitrosamine levels above 10% of the AI limit, the FDA recommends establishing specifications to ensure the impurity remains within the acceptable range. khlaw.com To prevent drug shortages, the FDA temporarily allowed the distribution of losartan containing NMBA at levels higher than the interim acceptable intake limit, after determining the short-term risk to patients was low. acc.orgraps.orgtctmd.com

European Medicines Agency (EMA): The EMA and its Committee for Medicinal Products for Human Use (CHMP) have also taken decisive action. europeanpharmaceuticalreview.com They have required marketing authorization holders (MAHs) to perform risk evaluations for all human medicines containing chemically synthesized active pharmaceutical ingredients (APIs). raps.org The EMA has set limits for nitrosamines in medicines based on lifetime exposure, aiming for a cancer risk of less than 1 in 100,000. europeanpharmaceuticalreview.comeuropa.eu Initially, these limits applied to the active ingredient, but they have since been extended to the finished drug product. europa.eu The EMA has worked to align its recommendations for sartans with those for other classes of medicines. europa.eueuropa.eu

European Directorate for the Quality of Medicines & HealthCare (EDQM): The EDQM, which oversees the European Pharmacopoeia, has worked in close cooperation with international partners to address the nitrosamine issue. europa.eu They have been involved in sampling and testing of APIs and medicinal products, as well as coordinating GMP (Good Manufacturing Practice) inspections. edqm.eu

United States Pharmacopeia (USP): The USP has developed standards and reference materials to help manufacturers detect and control nitrosamine impurities. usp.org The introduction of General Chapter <1469> Nitrosamine Impurities provides guidance on risk assessment, control strategies, and analytical procedure performance. usp.orgintuslegerechemia.com

These global regulatory efforts have led to numerous drug recalls and a heightened level of scrutiny on the manufacturing processes of sartans and other medications. nih.govkhlaw.com

Pharmacopoeial Monograph Revisions and Requirements for Losartan Impurities

In response to the nitrosamine crisis, pharmacopoeias have revised their monographs for losartan and other sartans to include stricter controls for these impurities.

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. Commission has revised the monographs for five sartans, including losartan potassium. edqm.euedqm.eu These revisions, which became legally binding, initially introduced strict temporary limits for NDMA and NDEA and required manufacturers to develop appropriate control strategies. edqm.eu In February 2021, the monographs were further revised to reword the "Production" section and delete the specific N-nitrosamines test section, instead referring to the new general chapter 2.5.42. N-Nitrosamines in active substances. edqm.eueuropeanpharmaceuticalreview.com This general chapter serves as an analytical toolbox, providing validated procedures for detecting various nitrosamine impurities. europeanpharmaceuticalreview.comedqm.eu The European Pharmacopoeia Commission continues to review its strategy for N-nitrosamine control in individual monographs. europeanpharmaceuticalreview.comciteline.com

United States Pharmacopeia (USP): The USP's General Chapter <1469> Nitrosamine Impurities became official in December 2021, providing a framework for assessing, controlling, and testing for nitrosamines. usp.org This chapter is aligned with current scientific and regulatory approaches and aims to eliminate or reduce the presence of these impurities in drug products. intuslegerechemia.comarcbioassay.com The USP has also developed a comprehensive portfolio of reference standards for various nitrosamine impurities to support manufacturers in their testing. uspnf.com

These monograph revisions reflect a harmonized approach by global regulatory bodies to ensure the quality and safety of losartan and other pharmaceutical products.

Acceptable Intake Limits and Regulatory Specifications for N-Nitrosamines in Losartan Products

A critical aspect of the regulatory response has been the establishment of acceptable intake (AI) limits for nitrosamine impurities. These limits are based on a conservative estimate of a lifetime increased cancer risk of one additional case in 100,000 people. khlaw.comeuropeanpharmaceuticalreview.com

Regulatory bodies like the FDA and EMA have published AI limits for several common nitrosamines. khlaw.com For instance, the EMA has set limits of 96 ng/day for NDMA and 26.5 ng/day for NDEA for finished medicinal products. gmp-compliance.org The USP also provides guidance on calculating concentration limits based on these AI levels and the maximum daily dose of the drug. intuslegerechemia.com

Table of Acceptable Intake Limits for Common Nitrosamines:

| Nitrosamine Impurity | Acceptable Intake (AI) Limit (ng/day) |

| N-nitrosodimethylamine (NDMA) | 96 |

| N-nitrosodiethylamine (NDEA) | 26.5 |

| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | 96 |

| N-nitrosoisopropylethyl amine (NIPEA) | 26.5 |

| N-nitrosodiisopropylamine (NDIPA) | 26.5 |

| N-nitrosodibutylamine (NDBA) | 26.5 |

This table is based on data from various regulatory sources and is for informational purposes. Specific limits may vary by agency and product. basciences.comshimadzu.com

In cases where multiple nitrosamines are present, the total limit should generally not exceed the AI of the most potent impurity. khlaw.com To address potential drug shortages of losartan, the FDA temporarily allowed products with NMBA levels above the interim acceptable intake limit of 0.96 ppm but below 9.82 ppm to remain on the market. acc.orgraps.orgfda.gov

Strategies for Establishing Control Limits and Performance Characteristics for Analytical Procedures

The detection and quantification of trace-level nitrosamine impurities require highly sensitive and validated analytical methods. Regulatory agencies and pharmacopoeias have provided guidance on establishing control limits and defining the performance characteristics of these analytical procedures.

Key Strategies and Considerations:

Risk Assessment: Manufacturers are required to conduct comprehensive risk assessments to identify the potential for nitrosamine formation in their manufacturing processes and supply chains. raps.orguspnf.com

Control Strategies: Based on the risk assessment, appropriate control strategies must be implemented. This may involve modifying the manufacturing process, sourcing raw materials from qualified suppliers, or establishing in-process controls. europa.eueurofins.it

Analytical Method Validation: The analytical methods used for testing must be validated to ensure they are suitable for their intended purpose. researchgate.net This includes demonstrating adequate sensitivity, specificity, accuracy, and precision. usp.orgipa-india.org The limit of quantification (LOQ) should be sufficiently low to detect impurities at or below the established acceptable intake limits. ipa-india.org

Inter-laboratory Studies: Collaborative studies involving multiple regulatory laboratories have been conducted to assess the performance and variability of different mass spectrometry-based analytical procedures for nitrosamine quantification. researchgate.netusp.orgedqm.eu These studies have shown that accurate and precise results can be achieved with various methods, but they also highlight the importance of method adaptation to specific sample types. usp.org

Pharmacopoeial Guidance: The USP's General Chapter <1469> provides guidance on test method performance characteristics. intuslegerechemia.com The European Pharmacopoeia's general chapter 2.5.42 offers a set of validated analytical procedures using techniques like GC-MS and LC-MS/MS. europeanpharmaceuticalreview.comedqm.eu

The development of robust and sensitive analytical methods is crucial for ensuring that losartan products meet the stringent regulatory requirements for nitrosamine impurities. mydrreddys.comresearchgate.net

Theoretical and Computational Studies of Losartan Impurity Formation

Computational Chemistry Approaches to Elucidate Nitrosation Reaction Mechanisms

Computational chemistry provides a molecular-level understanding of the complex reactions that lead to the formation of nitrosamines. By using quantum mechanical (QM) methods, such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and identify key intermediates. elifesciences.orgusp.org These studies are crucial for understanding the structural and electronic factors that influence a molecule's susceptibility to nitrosation. elifesciences.org

The fundamental mechanism of nitrosation involves the reaction of a secondary or tertiary amine with a nitrosating agent. zamann-pharma.com Quantum chemical computations help to elucidate the specific pathways involved. For secondary amines, the reaction with a nitrosating agent like dinitrogen trioxide (N₂O₃) proceeds through an electrophilic attack on the amine nitrogen, followed by a proton transfer, leading to the formation of the N-nitrosamine. nih.gov DFT calculations have been used to explore a range of secondary amines, assessing how electronic and steric effects impact the activation energy of this reaction. elifesciences.org Studies have shown that even for amines with sterically hindered or electron-withdrawing groups, the activation energies can be relatively low, suggesting the reaction is likely if the reactive components are present. elifesciences.org

For tertiary amines, the mechanism is more complex and typically involves a slower dealkylative process. freethinktech.com Computational studies have been employed to investigate these pathways, for example, in the formation of N-nitrosodimethylamine (NDMA) from various tertiary amines. freethinktech.com

Quantum chemical calculations are also used to understand the subsequent metabolic activation of nitrosamines, which is linked to their carcinogenicity. frontiersin.orgacs.org These models can calculate the activation energies for critical steps like α-hydroxylation, which is the enzymatic reaction considered to be the initiating event for DNA alkylation and damage. frontiersin.orgacs.orgnih.gov By understanding the entire reaction cascade, from formation to metabolic activation, computational chemistry provides a comprehensive view of the risks associated with nitrosamine (B1359907) impurities. frontiersin.orgusp.org

Predictive Modeling for Impurity Formation Risk Assessment in Pharmaceutical Processes

Statistical Models : These models are often built with advanced algorithms like graph neural networks. nih.govacs.org Trained on large datasets of molecules, they can make a binary prediction as to whether a specific nitrogen center in a molecule is likely to be nitrosated. nih.gov

Expert Rule-Based Models : These models operate based on a set of predefined chemical rules derived from literature and expert knowledge. nih.gov They can categorize a potential nitrosamine product into likelihood categories (e.g., "unlikely" to "very likely") based on the presence of activating or deactivating structural features. nih.govacs.org

| Modeling Approach | Methodology | Application in Nitrosamine Risk Assessment | Key Benefits |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Analyzes relationships between chemical structure and biological activity (e.g., mutagenicity). Can be expert rule-based or statistical. zamann-pharma.com | Predicts the mutagenic potential of nitrosamine impurities based on their molecular features. zamann-pharma.com | Enables early identification of potentially hazardous impurities without experimental testing. zamann-pharma.comzamann-pharma.com |

| Machine Learning / AI | Uses algorithms (e.g., graph neural networks) trained on historical data to identify patterns and make predictions. zamann-pharma.comresolvemass.canih.gov | Analyzes manufacturing data and chemical structures to predict the likelihood of nitrosamine formation and identify risk factors. zamann-pharma.comzamann-pharma.com | Automates and accelerates risk analysis, handles large datasets, and can identify complex, non-obvious correlations. resolvemass.caresolvemass.ca |

| Quantum Mechanics (QM) | Models chemical reactions at the electronic level to calculate properties like activation energies. elifesciences.orgusp.org | Elucidates detailed reaction mechanisms of nitrosamine formation and metabolic activation. elifesciences.orgfrontiersin.org | Provides fundamental mechanistic insights that can inform and improve the accuracy of other predictive models. usp.orgresearchgate.net |

In Silico Tools for Identification of Structural Alerts and Potential Nitrosamine Precursors

A variety of specialized in silico software tools are used to identify structural alerts—molecular substructures known to be associated with toxicity—and to predict the formation of impurities. bibra-information.co.uk These tools are integral to the risk assessment framework outlined in regulatory guidelines such as the ICH M7, which addresses mutagenic impurities in pharmaceuticals. nih.goveuropa.eu The ICH M7 guideline recommends a workflow that includes the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based, to assess the mutagenicity of impurities. nih.govyoutube.comlhasalimited.org

Key In Silico Software Tools:

Derek Nexus : This is an expert, knowledge-based software tool that predicts toxicity for multiple endpoints, including mutagenicity and carcinogenicity. bibra-information.co.uklhasalimited.orgresearchgate.net It contains a comprehensive knowledge base of structural alerts derived from published and proprietary data. lhasalimited.orglhasalimited.org For nitrosamines, Derek Nexus can identify alerts for genotoxicity and carcinogenicity and provides detailed comments on mechanisms of action and features that affect carcinogenic potency. lhasalimited.org

Sarah Nexus : A statistical-based (Q)SAR tool, Sarah Nexus provides predictions for Ames mutagenicity. lhasalimited.orgnih.gov It utilizes a machine-learned, self-organizing hypothesis network methodology. lhasalimited.org It serves as the statistical-based complement to the expert rule-based Derek Nexus, in line with ICH M7 recommendations. lhasalimited.orgresearchgate.net

Zeneth : This software is designed to predict the degradation pathways of organic compounds under various forced degradation conditions. lhasalimited.orgusp.org Crucially, Zeneth can predict nitrosating pathways, allowing for the identification of potential nitrosamine formation as degradation products. lhasalimited.orglhasalimited.org It can simulate how an active pharmaceutical ingredient (API) might react with excipients known to contain nitrite (B80452) under conditions that favor nitrosation. lhasalimited.orgusp.org Recent updates have added specific features for nitrosamine risk assessment, including the ability to highlight key functional groups that pose a risk within predicted degradants. lhasalimited.org

These tools, often used in combination, provide a robust framework for predicting the toxicological risks and formation potential of nitrosamine impurities. lhasalimited.org By identifying molecules with structural alerts or predicting their formation through degradation, pharmaceutical manufacturers can proactively manage these risks during the drug development and manufacturing process. lhasalimited.org

| In Silico Tool | Methodology Type | Primary Function | Relevance to Nitrosamine Assessment |

|---|---|---|---|

| Derek Nexus | Expert Rule-Based (Q)SAR bibra-information.co.uklhasalimited.org | Predicts toxicity endpoints (mutagenicity, carcinogenicity, etc.). lhasalimited.org | Identifies structural alerts for nitrosamine genotoxicity and carcinogenicity. lhasalimited.org |

| Sarah Nexus | Statistical-Based (Q)SAR lhasalimited.org | Predicts bacterial mutagenicity (Ames test). lhasalimited.orgnih.gov | Provides a statistical prediction of mutagenicity, complementing Derek Nexus as per ICH M7 guidelines. researchgate.net |

| Zeneth | Knowledge-Based Degradation Prediction lhasalimited.org | Predicts degradation pathways and products under forced conditions. lhasalimited.org | Identifies the potential for nitrosamine formation as degradation products from reactions between the API and other components. lhasalimited.orgusp.org |

Future Directions in Losartan Impurity Research

Development of Greener Analytical Methods for Impurity Detection and Quantification

The pharmaceutical industry is increasingly embracing the principles of "green analytical chemistry" to minimize its environmental impact. nrigroupindia.comaustinpublishinggroup.com This involves developing analytical methods that reduce or eliminate the use of hazardous substances, decrease waste, and lower energy consumption, all while maintaining high standards of accuracy and reliability. nrigroupindia.comaustinpublishinggroup.com For the analysis of Losartan (B1675146) Impurity D, this translates to a focus on creating more environmentally friendly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods.

Traditionally, the analysis of losartan and its impurities has relied on HPLC methods that use significant amounts of acetonitrile (B52724) and phosphate (B84403) buffers. research-nexus.netnih.gov Acetonitrile, a common solvent in reversed-phase chromatography, is considered toxic and its disposal can be costly and environmentally damaging. nih.gov Consequently, a significant area of research is the replacement of acetonitrile with greener alternatives. Ethanol has emerged as a promising substitute due to its lower toxicity and biodegradability. nih.govroyalsocietypublishing.orgfigshare.com Studies have demonstrated the successful use of ethanol-based mobile phases for the determination of impurities in losartan and other pharmaceuticals. nih.govceon.rs Other solvents like isopropanol (B130326) and acetone (B3395972) are also being explored as potential replacements for acetonitrile in certain applications. chromatographytoday.comwiley.comchromforum.org

Another key aspect of greener analytical methods is the reduction of solvent consumption. The advent of UHPLC, which uses columns with smaller particle sizes, allows for faster analysis times and significantly lower solvent usage compared to traditional HPLC. Furthermore, the principles of Quality by Design (QbD) are being systematically applied to the development of analytical methods. selectscience.netresearchgate.netnih.gov QbD is a systematic approach that begins with predefined objectives and uses statistical design of experiments to understand the factors influencing method performance. nih.govetflin.comwaters.com This approach helps in developing robust and efficient methods, minimizing the number of failed experiments and thus reducing waste. selectscience.netresearchgate.net

The following table summarizes some of the green alternatives being implemented in the analysis of pharmaceutical impurities:

| Conventional Component | Greener Alternative | Rationale |

| Acetonitrile | Ethanol, Isopropanol, Acetone | Lower toxicity, better biodegradability, and reduced environmental impact. nih.govchromatographytoday.comwiley.com |

| Phosphate Buffers | Acetate or Citrate Buffers | More environmentally benign and easier to dispose of. |

| High Solvent Consumption (HPLC) | Reduced Solvent Consumption (UHPLC) | Smaller column dimensions and particle sizes lead to faster run times and less waste. |

| One-Factor-at-a-Time (OFAT) Method Development | Quality by Design (QbD) Approach | A more systematic and efficient approach that leads to more robust methods and less waste from failed experiments. selectscience.netresearchgate.net |

The continued development and adoption of these greener analytical methods are crucial for a more sustainable pharmaceutical industry without compromising the quality and safety of medicines. nrigroupindia.com

Innovative Synthetic Approaches to Minimize Impurity Generation during Losartan Synthesis

A primary goal in pharmaceutical manufacturing is to develop synthetic processes that are not only efficient and cost-effective but also minimize the formation of impurities. The presence of impurities like Losartan Impurity D can affect the safety and efficacy of the final drug product, and their removal often requires costly and complex purification steps. Therefore, significant research efforts are directed towards designing innovative synthetic routes for losartan that inherently reduce the generation of impurities.

One of the key strategies is the application of Process Analytical Technology (PAT). PAT involves the use of in-line or on-line analytical tools to monitor and control the manufacturing process in real-time. By continuously monitoring critical process parameters such as temperature, pressure, pH, and reactant concentrations, manufacturers can ensure that the reaction proceeds under optimal conditions, thereby minimizing the formation of byproducts, including this compound.

Another promising area is the exploration of novel catalytic systems. The use of highly selective catalysts can direct the chemical reaction towards the desired product, significantly reducing the formation of unwanted isomers and other related impurities. Research is ongoing to identify and develop more efficient and selective catalysts for the key steps in the losartan synthesis.

Furthermore, the principles of green chemistry are being applied to the synthesis of losartan. This includes the use of safer and more environmentally benign solvents and reagents. For example, replacing hazardous solvents with greener alternatives can not only improve the environmental profile of the process but also influence the reaction kinetics and selectivity, potentially leading to a cleaner product with fewer impurities.

Continuous manufacturing is another innovative approach that is gaining traction in the pharmaceutical industry. Unlike traditional batch manufacturing, continuous processes offer better control over reaction conditions, leading to more consistent product quality and reduced impurity levels. The enclosed nature of continuous systems also enhances safety and reduces the potential for contamination.

By integrating these innovative approaches, the pharmaceutical industry aims to develop more robust and sustainable synthetic processes for losartan that deliver a high-quality product with minimal impurity content.

Enhanced Understanding of Impurity Stability and Degradation Kinetics in Drug Products

A comprehensive understanding of the stability of a drug product and the degradation pathways of its impurities is fundamental to ensuring its quality, safety, and efficacy throughout its shelf life. For losartan, this involves detailed studies on the stability of the active pharmaceutical ingredient (API) and its impurities, including this compound, under various storage and stress conditions.

Forced degradation studies are a critical component of this process. In these studies, the drug substance and drug product are subjected to harsh conditions such as elevated temperatures, high humidity, light, and exposure to acidic, basic, and oxidizing agents. These stress tests help to identify potential degradation products and elucidate the degradation pathways of both the API and its impurities. The data generated from these studies are essential for developing stability-indicating analytical methods that can effectively separate and quantify the degradation products.

The kinetics of impurity formation and degradation are also a key area of investigation. By studying the rate at which an impurity is formed or degrades over time under different conditions, pharmaceutical scientists can predict the shelf life of the drug product and establish appropriate storage conditions and re-test periods. This involves developing mathematical models that describe the degradation kinetics, which can then be used to support regulatory submissions.

Advanced analytical techniques are being employed to gain a deeper understanding of impurity stability. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for the identification and structural elucidation of unknown degradation products. This information is crucial for assessing the potential toxicity of the impurities and for developing strategies to control their formation.

The insights gained from these stability and degradation kinetic studies are used to develop robust drug formulations that protect the API and minimize the formation of impurities. This may involve the use of specific excipients that enhance stability, the selection of appropriate packaging materials that protect the product from light and moisture, and the establishment of optimal storage conditions. Ultimately, a thorough understanding of impurity stability is essential for ensuring that the patient receives a safe and effective medication.

Global Harmonization of Impurity Control Standards and Regulatory Expectations

The globalization of the pharmaceutical market has underscored the need for harmonized regulatory standards for the control of impurities in drug substances and products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) plays a pivotal role in developing and promoting these harmonized guidelines. The primary objective of the ICH is to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and cost-effective manner.

Several ICH guidelines specifically address the control of impurities. ICH Q3A(R2) provides guidance on the reporting, identification, and qualification of impurities in new drug substances, while ICH Q3B(R2) covers impurities in new drug products. These guidelines establish thresholds for impurities, above which they must be identified and, in some cases, qualified for their potential biological safety. The qualification process involves gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified.

The ICH M7(R1) guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. This is particularly relevant as some impurities can have mutagenic potential even at very low levels. The guideline outlines a framework for identifying, categorizing, and controlling such impurities.

Regulatory agencies around the world, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have adopted these ICH guidelines. This global harmonization facilitates a more streamlined and predictable regulatory process for the pharmaceutical industry, as manufacturers can develop a single testing and control strategy for impurities that is acceptable in multiple regions.

For this compound, this means that its level in the final drug product must be controlled within the limits set forth in the relevant pharmacopeias and ICH guidelines. Manufacturers are expected to have validated analytical methods for its detection and quantification and to have a comprehensive control strategy in place to ensure that the impurity does not exceed the established thresholds.

The ongoing work of the ICH and the collaboration between global regulatory authorities are crucial for maintaining a high standard of quality and safety for pharmaceutical products worldwide. This harmonization ensures that patients have access to medicines that meet consistent and rigorous standards for purity and quality, regardless of where they are manufactured or sold.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Losartan Impurity D in drug substances?

- Methodology : Utilize reversed-phase HPLC with UV detection, as per pharmacopeial guidelines. The mobile phase typically consists of a gradient mixture of phosphate buffer (pH 3.0) and acetonitrile. Quantify using relative retention times (e.g., this compound at ~2.4–2.9 minutes) and normalized peak area calculations against a losartan potassium reference standard . Structural confirmation requires complementary techniques:

- LC-MS/MS : Confirm molecular weight (C₄₄H₄₄Cl₂N₁₂O, MW: ~895.8) and fragmentation patterns.

- NMR : Validate the trityl ether moiety (e.g., aromatic proton signals at δ 7.2–7.5 ppm) .

Q. How is this compound synthesized, and what are its key structural features?

- Synthetic Pathway : Impurity D (Losartan Trityl Ether) forms during losartan synthesis via incomplete deprotection of the trityl group in intermediate stages. Key structural markers include:

- A biphenyltetrazole core.

- A trityl (triphenylmethyl) ether group at the hydroxymethyl position of the imidazole ring.

Advanced Research Questions

Q. How do stress conditions (e.g., acidic hydrolysis) influence the formation kinetics of this compound?

- Experimental Design :

Stress Testing : Expose losartan potassium to 1M HCl at 70°C for 24 hours. Monitor degradation via time-point sampling.

Kinetic Analysis : Use first-order kinetics to model impurity formation. Calculate activation energy (Eₐ) via Arrhenius plots.

- Findings : Acidic conditions promote dimerization and trityl ether formation, with Impurity D as a secondary degradation product. Co-eluting impurities (e.g., 2-H-Dimer) require method optimization for resolution .

Q. What strategies resolve co-elution challenges between this compound and structurally similar dimers in HPLC analysis?

- Method Optimization :

- Adjust column temperature (30–40°C) to improve peak separation.

- Use a phenyl-hexyl stationary phase for enhanced selectivity.

- Validate specificity via spiked samples and forced degradation studies.

Q. How should researchers address discrepancies in impurity quantification across different pharmacopeial methods?

- Case Study : If USP and EP methods yield varying impurity levels:

Calibration Checks : Ensure reference standard traceability (e.g., USP vs. EP-grade losartan).

Sample Preparation : Validate extraction efficiency (e.g., sonication time, solvent polarity).

Statistical Analysis : Apply Bland-Altman plots to assess inter-method bias .

Q. What toxicological thresholds apply to this compound, and how are they validated?

- Regulatory Framework :

- Classify impurities per ICH Q3A/B. For non-mutagenic impurities (ICH M7 Class 5), set limits at ≤1.0 mg/day or 0.1% w/w.

- Validate safety via Ames test (bacterial reverse mutation assay) and in vivo micronucleus tests.

Q. How can researchers align analytical methods with evolving regulatory standards for impurity profiling?

- Best Practices :

Pharmacopeial Harmonization : Cross-reference USP <1469> and EP 2.2.46 for nitrosamine testing protocols.

Method Lifecycle Management : Implement quality-by-design (QbD) principles for robustness (e.g., Design of Experiments for column aging effects).

Documentation : Include method validation reports per ICH Q2(R1), emphasizing specificity, LOD (≤0.05%), and LOQ (≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.